molecular formula C8H9ClN2O2 B3001113 4-Chloro-2-methoxybenzohydrazide CAS No. 878465-96-4

4-Chloro-2-methoxybenzohydrazide

Cat. No.: B3001113
CAS No.: 878465-96-4
M. Wt: 200.62
InChI Key: GKGVSXXYKPLIGZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

4-Chloro-2-methoxybenzohydrazide serves as a key starting compound in the synthesis of various heterocyclic compounds, such as triazoles, oxadiazoles, and hydrazones. For example, it is used in the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which have been investigated for their lipase and α-glucosidase inhibition properties (Bekircan, Ülker, & Menteşe, 2015).

Structural and Spectroscopic Analysis

This compound is utilized in structural and spectroscopic studies. For instance, it was involved in the preparation of N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide and related compounds, providing insights into their crystal structures and molecular frameworks (Bao & Wei, 2008).

Antimicrobial and Antifungal Applications

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain synthesized compounds display significant activity against various microbial strains (He & Xue, 2021).

Enzyme Inhibition Studies

This chemical is integral in producing compounds that inhibit specific enzymes, such as lipase and urease. Research has identified several derivatives of this compound that exhibit moderate to good inhibitory effects on these enzymes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Cholinesterase Inhibition

Compounds derived from this compound have also been studied for their potential as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases (Arfan et al., 2018).

Safety and Hazards

The safety information for 4-Chloro-2-methoxybenzohydrazide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-chloro-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGVSXXYKPLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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